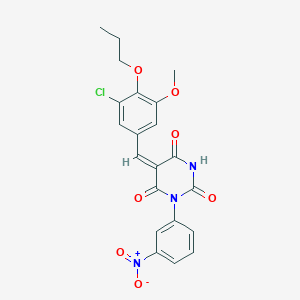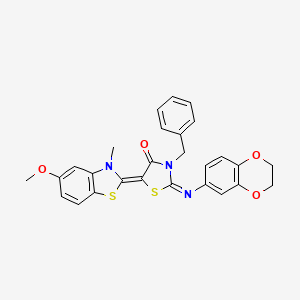![molecular formula C24H24N4O3S B5183084 N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B5183084.png)
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound is also known as PMSF-hydrazone and has been synthesized through various methods.
Mecanismo De Acción
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide exerts its pharmacological effects through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in the regulation of various physiological functions. N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine, which is involved in the regulation of various physiological functions, such as learning and memory. N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has various advantages and limitations for lab experiments. One of the advantages is its potential applications in the treatment of various diseases, such as Alzheimer's disease, cancer, inflammation, and bacterial infections. However, one of the limitations is the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are various future directions for the study of N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide. One of the future directions is the determination of its safety and efficacy in humans. Another future direction is the development of more efficient and cost-effective synthesis methods. Furthermore, the study of the structure-activity relationship of this compound may lead to the development of more potent analogs with improved pharmacological properties.
Métodos De Síntesis
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has been synthesized through various methods. One of the most common methods is the reaction between N'-phenylpyridine-4-carboxaldehyde and 1-(phenylsulfonyl)-4-piperidinecarbohydrazide in the presence of a catalyst. Other methods include the use of different reagents and solvents, such as acetic anhydride and acetonitrile.
Aplicaciones Científicas De Investigación
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has been extensively studied for its potential applications in the treatment of various diseases. This compound has shown promising results in the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been studied for its potential applications in the treatment of cancer, inflammation, and bacterial infections.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c29-24(21-13-17-28(18-14-21)32(30,31)22-9-5-2-6-10-22)27-26-23(19-7-3-1-4-8-19)20-11-15-25-16-12-20/h1-12,15-16,21H,13-14,17-18H2,(H,27,29)/b26-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMOUXWGZTJEL-WNAAXNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=C(C2=CC=CC=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-phenyl(pyridin-4-yl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5183007.png)
![[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5183009.png)
![4-fluoro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5183018.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5183019.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183023.png)

![3-chloro-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5183043.png)
![methyl (2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5183044.png)
![2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5183045.png)
![4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine](/img/structure/B5183053.png)
![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183059.png)

![3,5-dimethyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5183091.png)
